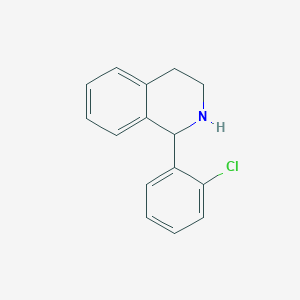

![molecular formula C24H21ClN4 B2808316 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 361160-43-2](/img/structure/B2808316.png)

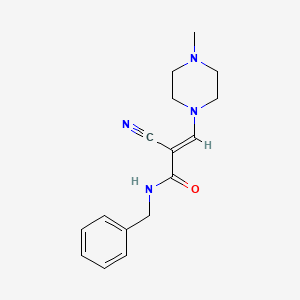

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure containing two nitrogen atoms . Quinazoline derivatives have been reported to have a wide spectrum of medicinal values, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities .

Synthesis Analysis

While the specific synthesis process for “2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline” is not available, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Scientific Research Applications

Antidepressant Drug Potential : 4-Phenylquinoline derivatives, including 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, have been studied for their potential as antidepressant drugs. These compounds have demonstrated significant activity against reserpine-induced hypothermia in mice, a model for antidepressant efficacy. The effectiveness of these compounds depends on factors like the length of the side chain and isosteric displacements within the side chain (Alhaider, Abdelkader, & Lien, 1985).

Antimicrobial and Anticancer Properties : Certain derivatives of this compound have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, these compounds displayed anticancer activity, particularly against breast cancer cells, suggesting their potential use in cancer therapy (Mehta et al., 2019).

Antiproliferative Activity : A study on derivatives of this compound showed notable antiproliferative activity, particularly against breast cancer T-47D cell lines. The study highlights the potential of these compounds as antiproliferative agents, with some showing higher activity than known drugs like Staurosporine (Hassan et al., 2021).

Antifungal and Antibacterial Activities : Quinazoline derivatives, including this compound, have been found to exhibit antifungal activity against fungi like Aspergillus flavus and antibacterial activity against bacteria like Pseudomonas. This highlights their potential application in addressing various microbial infections (Kale & Durgade, 2017).

Synthesis and Stability Studies : Research has been conducted on the synthesis and stability of this compound derivatives under various conditions. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Gendugov et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the immune response to allergens, mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions.

Mode of Action

This compound interacts with its target by exhibiting high specific affinity for the histamine H1 receptor . This interaction likely involves the compound binding to the receptor and blocking the action of histamine, thereby reducing the symptoms of allergic reactions.

Biochemical Pathways

The compound’s interaction with the histamine H1 receptor affects the histamine-mediated biochemical pathway. By blocking the action of histamine, it prevents the dilation of capillaries, contraction of smooth muscle, and stimulation of gastric acid secretion that histamine typically causes. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .

Result of Action

The molecular and cellular effects of this compound’s action include the blockade of histamine H1 receptors and the subsequent prevention of histamine-mediated responses. This results in a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .

Properties

IUPAC Name |

2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4/c25-20-11-5-7-13-22(20)28-14-16-29(17-15-28)24-26-21-12-6-4-10-19(21)23(27-24)18-8-2-1-3-9-18/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNPMNQPIQGWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)

![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2808245.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)

![N-{6-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-3-methylbutanamide](/img/structure/B2808249.png)

![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)